Dihydroagarofuran

Description

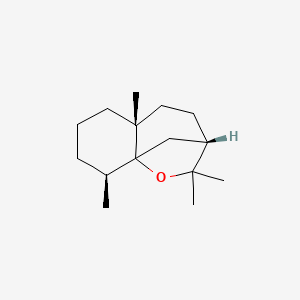

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(2S,6R,9S)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h11-12H,5-10H2,1-4H3/t11-,12-,14+,15?/m0/s1 |

InChI Key |

HVAVUZLEYSAYGE-KFUGQBAVSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@]2(C13C[C@H](CC2)C(O3)(C)C)C |

Canonical SMILES |

CC1CCCC2(C13CC(CC2)C(O3)(C)C)C |

Synonyms |

alpha-dihydroagarofuran beta-dihydroagarofuran beta-isomer of dihydroagarofuran dihydro-beta-agarofuran dihydroagarofuran |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sourcing and Distribution in Agarwood (Aquilaria Species Research)

Dihydroagarofuran is a characteristic sesquiterpene found in the resinous heartwood, known as agarwood, of several Aquilaria species. nih.gov The formation of agarwood is a pathological response to fungal infection or injury, leading to the production of a complex mixture of aromatic compounds, including various sesquiterpenes. cropj.comtraditionalmedicines.org Research has identified this compound, specifically β-dihydroagarofuran, in a number of these species.

Early phytochemical studies on fungus-infected Aquilaria agallocha (now often considered a synonym for Aquilaria malaccensis) led to the isolation of sesquiterpenes with the agarofuran skeleton. nih.govsemanticscholar.orgbanglajol.info It was established that the hydrogenation of both α-agarofuran and β-agarofuran yields the same this compound. semanticscholar.orgbanglajol.info Further research clarified that dihydro-β-agarofuran and isodihydro-β-agarofuran are two distinct, naturally occurring compounds. semanticscholar.orgbanglajol.infobanglajol.info

The distribution of β-dihydroagarofuran has been confirmed across several key agarwood-producing species. It is a known constituent of A. malaccensis, A. sinensis, A. crassna, and A. subintegra. scialert.net Analysis of volatile compounds from heated chipwood showed that β-dihydroagarofuran can be a major component, constituting a significant percentage of the chemical profile in species like Aquilaria rostrata and Aquilaria malaccensis. biomedres.usbiomedres.us

Table 1: Distribution of this compound in Aquilaria Species

| Species | Part/Condition | Finding | Citation |

|---|---|---|---|

| Aquilaria agallocha (syn. A. malaccensis) | Fungus-infected heartwood (Agarwood) | Source of initial isolation of this compound. | nih.govsemanticscholar.orgbanglajol.info |

| Aquilaria malaccensis | Heated chipwood | β-dihydroagarofuran detected as a significant volatile compound (11.391%). | biomedres.usbiomedres.us |

| Aquilaria rostrata | Heated chipwood | β-dihydroagarofuran identified as a major volatile compound (53%). | biomedres.usbiomedres.us |

| Aquilaria sinensis | Agarwood | Confirmed to contain β-dihydroagarofuran. | scialert.net |

| Aquilaria crassna | Agarwood | Confirmed to contain β-dihydroagarofuran. | scialert.net |

| Aquilaria subintegra | Agarwood | Confirmed to contain β-dihydroagarofuran. | scialert.net |

This compound from Celastraceae and Other Plant Families: Phytochemical Investigation

The this compound skeleton is a hallmark of the Celastraceae family, where it is considered a chemotaxonomic indicator. docsdrive.comscialert.net Within this family, the core structure is typically elaborated into a vast array of highly oxygenated sesquiterpenoid polyol esters and pyridine (B92270) alkaloids. docsdrive.comscialert.net

Phytochemical investigations have led to the isolation of these complex derivatives from numerous genera within Celastraceae:

Maytenus : this compound sesquiterpene alkaloids, such as mayteine (B217362) and the new compounds putterine A and B, were isolated from the roots of Maytenus putterlickoides. nih.govacs.org

Celastrus : The seed oil of Celastrus flagellaris yielded new β-dihydroagarofuran sesquiterpene polyol esters named celastrine A and celastrine B. acs.org Similarly, studies on Celastrus angulatus and Celastrus orbiculatus have revealed a variety of these sesquiterpenoids. acs.orgresearchgate.net Celastrus paniculatus is also noted for containing β-dihydroagarofuran sesquiterpenes as significant active components. academicstrive.com

Tripterygium : The leaves of Tripterygium wilfordii and the root bark of Tripterygium hypoglaucum have been found to be rich sources of novel this compound sesquiterpenoids esterified with various organic acids. nih.govtandfonline.com

Beyond the Celastraceae family, this compound has also been identified in other plant families, such as the Piperaceae. Research has reported its presence in the essential oils of Piper cernuum and Piper rivinoides. semanticscholar.orgresearchgate.net

Research on Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purification

The isolation and structural elucidation of this compound and its complex analogs rely on a suite of advanced chromatographic and spectroscopic methods. The purification process typically begins with preliminary fractionation of plant extracts using techniques like column chromatography with silica (B1680970) gel or Sephadex LH-20. acs.orgnih.goviipseries.org

For more refined separation, researchers employ high-resolution chromatographic methods. nih.gov These include:

High-Performance Liquid Chromatography (HPLC) : Both analytical and semi-preparative HPLC are crucial for the fine purification of individual compounds from complex fractions. researchgate.netmdpi.com

Medium-Pressure Liquid Chromatography (MPLC) : This technique is used for fractionating extracts, often with specialized stationary phases like octadecylsilyl (ODS). tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) : This method is particularly effective for analyzing volatile compounds like β-dihydroagarofuran, especially when coupled with techniques like Solid Phase Microextraction (SPME). cropj.combiomedres.us

Once a pure compound is isolated, its structure is determined using a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry. Key techniques include:

Nuclear Magnetic Resonance (NMR) : A comprehensive suite of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HMBC, ROESY) is fundamental for structural elucidation. acs.orgresearchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry, such as HR-FABMS or ESI-MS/MS, provides accurate molecular weight and fragmentation data. acs.orgresearchgate.net

Other Spectroscopic Methods : UV-Vis spectroscopy, Infrared (IR) spectroscopy, and chiroptical methods like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are also employed. nih.gov

X-ray Crystallography : For crystalline compounds, single-crystal X-ray analysis provides unambiguous confirmation of the three-dimensional structure. nih.gov

Chemodiversity and Structural Analogs of this compound in Natural Sources

The this compound core serves as a scaffold for a remarkable diversity of natural products, particularly within the Celastraceae family. docsdrive.comscialert.net This chemodiversity arises from variations in the degree of oxygenation and the nature of the ester groups attached to the sesquiterpene skeleton.

These structural analogs can be broadly categorized:

Polyol Esters : This is the most common form, where the this compound core is esterified with multiple, and often different, acid moieties. These can include simple acetates or more complex groups like benzoyl, cinnamoyl, furoyl, or nicotinoyl groups. acs.orgnih.govjst.go.jp For example, celastrine A is 1α,6β,8α,13-tetraacetoxy-9α-(benzoyloxy)-β-dihydroagarofuran. acs.org

Pyridine Alkaloids : In this class, the sesquiterpene is linked to a pyridine dicarboxylic acid (like evoninic or wilfordic acid), forming a macrocyclic diester. acs.org Mayteine, putterine A, and putterine B from Maytenus putterlickoides are examples of such alkaloids. nih.govacs.org

Related Furanoids in Agarwood : In Aquilaria species, the chemodiversity around this core includes related sesquiterpenoids like α-agarofuran, β-agarofuran, isodihydro-β-agarofuran, and nor-ketoagarofuran, which often co-occur with this compound. nih.govsemanticscholar.orgbanglajol.info

The specific combination and stereochemical arrangement of these ester groups result in a vast number of unique compounds, each with distinct properties.

Table 2: Examples of this compound Structural Analogs

| Compound Name | Structural Class | Natural Source (Genus) | Citation |

|---|---|---|---|

| Mayteine | Pyridine Alkaloid | Maytenus | nih.govacs.org |

| Putterine A & B | Pyridine Alkaloid | Maytenus | nih.govacs.org |

| Celastrine A & B | Polyol Ester | Celastrus | acs.org |

| Celahin D | Polyol Ester | Celastrus | jst.go.jp |

| α-Agarofuran | Agarofuran Sesquiterpene | Aquilaria | nih.govbanglajol.info |

| β-Agarofuran | Agarofuran Sesquiterpene | Aquilaria | nih.govbanglajol.info |

| Isodihydro-β-agarofuran | Agarofuran Sesquiterpene | Aquilaria | semanticscholar.orgbanglajol.info |

Biosynthetic Pathways and Enzymological Investigations

Elucidation of Proposed Biosynthetic Routes to Dihydroagarofuran

The biosynthesis of this compound, a sesquiterpenoid, is believed to follow the mevalonate (B85504) (MVA) pathway, which is responsible for the production of a vast array of terpenes in plants. dergipark.org.tr The initial steps of this pathway convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all isoprenoids. portlandpress.com

The proposed biosynthetic route to this compound commences with the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP), a 15-carbon intermediate. portlandpress.com The first committed step in this compound biosynthesis is the cyclization of the (E,E)-farnesyl cation to a germacryl cation, a reaction mediated by a 1,10-cyclase. researchgate.net This initial cyclization is a critical branch point that directs the carbon skeleton towards the agarofuran core structure. Further complex rearrangements and cyclizations of the germacrene intermediate are thought to lead to the formation of the characteristic tricyclic this compound scaffold. nih.gov Isotopic labeling studies using ¹³C-labeled mevalonolactone (B1676541) have been instrumental in tracing the carbon backbone and understanding the intricate intramolecular rearrangements, including Wagner-Meerwein shifts and methyl shifts, that occur during the terpene cyclization process to form related sesquiterpene ethers. nih.govuni-bonn.de

The absolute configuration of this compound has been tentatively assigned based on its co-metabolites, such as cis-dihydroagarofuran, which have been isolated from the same biological sources. nih.govuni-bonn.de

Identification and Characterization of Sesquiterpene Synthases (TPSs) and Associated Enzymes in this compound Biosynthesis

The formation of the diverse array of sesquiterpene skeletons, including this compound, is catalyzed by a class of enzymes known as terpene synthases (TPSs). bioinformatics.nl Plant TPSs are classified into several subfamilies (TPS-a, TPS-b, TPS-c, TPS-d, TPS-e/f, and TPS-g) based on sequence similarity and functional characteristics. mdpi.comnih.gov Sesquiterpene synthases (STSs) typically belong to the TPS-a and TPS-b subfamilies. portlandpress.com

These enzymes catalyze the conversion of the acyclic FPP into various cyclic sesquiterpenes. researchgate.net The reaction is initiated by the ionization of FPP, leading to a farnesyl cation which can then undergo a cascade of cyclizations and rearrangements. bioinformatics.nl The specific product outcome is determined by the unique three-dimensional structure of the active site of each TPS enzyme.

While specific TPSs directly responsible for this compound synthesis are still under intense investigation, studies on related sesquiterpenoids in various plants provide valuable insights. For instance, in Tripterygium wilfordii, a plant known to produce this compound-type sesquiterpenoids, researchers have identified and characterized several TPSs. portlandpress.com One such enzyme, a sesquiterpene cyclase, was found to produce eudesmane-type sesquiterpene diols, which share structural similarities with the this compound core. portlandpress.com Further research is focused on identifying the specific TPS that catalyzes the initial cyclization of FPP to the germacrene A intermediate, a crucial step in the proposed this compound biosynthetic pathway. acs.org

Beyond the initial cyclization by TPSs, the subsequent tailoring of the this compound scaffold is carried out by other enzymes, most notably cytochrome P450 monooxygenases (P450s). These enzymes are responsible for the hydroxylation and other oxidative modifications at various positions on the core structure, leading to the vast diversity of naturally occurring this compound derivatives.

Genetic and Molecular Approaches to Studying this compound Biosynthesis Regulation

Understanding the genetic and molecular regulation of this compound biosynthesis is crucial for developing strategies to enhance its production. Genetic approaches often involve the identification and functional characterization of genes encoding the key enzymes in the biosynthetic pathway, such as TPSs and P450s. nih.gov

Transcriptome analysis of plants that produce dihydroagarofurans, such as those from the Celastraceae family, can reveal genes that are upregulated in response to specific stimuli, such as fungal infection or elicitor treatment. nih.gov For example, studies on Aquilaria sinensis have shown that the expression of genes encoding 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), key enzymes in the upstream MVA and MEP pathways respectively, are upregulated upon fungal induction, leading to increased sesquiterpene synthesis. nih.govplos.org Similarly, the expression of sesquiterpene synthase genes, such as ASS-1, is significantly induced in wounded tissues or in response to chemical elicitors like methyl jasmonate. nih.gov

Genetic validation techniques, such as RNA interference (RNAi) or gene overexpression, can be employed to confirm the function of candidate genes. nih.gov By silencing a specific TPS gene, for instance, a corresponding decrease in the production of this compound and its derivatives would provide strong evidence for its role in the pathway. Conversely, overexpressing a key regulatory gene or a rate-limiting enzyme could potentially lead to increased yields of the target compound.

Research on Microbial and Fungal Induction Mechanisms in Agarwood Sesquiterpene Production

The formation of agarwood, a resinous heartwood rich in sesquiterpenes including this compound derivatives, is a plant defense response to microbial infection. dergipark.org.trd-nb.info This has led to extensive research into the use of microbial and fungal elicitors to artificially induce agarwood formation and, consequently, the production of these valuable compounds. dergipark.org.trd-nb.info

A wide range of fungal genera have been identified as potential inducers of agarwood formation, including Aspergillus, Fusarium, Penicillium, Trichoderma, and Lasiodiplodia. nih.govplos.orgd-nb.info Inoculation of Aquilaria and Gyrinops trees with specific fungal strains has been shown to trigger the production of a variety of sesquiterpenes. d-nb.info For example, inoculation of Gyrinops versteegii with the endophytic fungus Fusarium solani resulted in the accumulation of characteristic agarwood sesquiterpenes within three months. d-nb.info

The mechanism of induction involves the plant recognizing the fungal invasion and activating its defense responses. plos.org This leads to the upregulation of secondary metabolic pathways, particularly the MVA pathway, resulting in the synthesis and accumulation of sesquiterpenes as phytoalexins. dergipark.org.trnih.gov Studies have shown that fungal elicitors can significantly enhance the activity of defense-related enzymes like superoxide (B77818) dismutase (SOD) and peroxidase (POD) in plant tissues, which is correlated with an increase in sesquiterpene production. nih.govplos.org

Interestingly, bacteria have also been shown to induce the formation of agarwood resins. Lignocellulolytic bacteria isolated from the stems of Gyrinops versteegii were found to induce the production of resins containing this compound and β-agarofuran after just 30 days of inoculation. atlantis-press.comscispace.comresearchgate.net

The selection of the appropriate microbial strain is critical, as some fungi may cause the degradation of the formed resin or harm the host plant. dergipark.org.tr Research is ongoing to identify the most effective and specific microbial inducers and to understand the complex plant-microbe interactions that govern the quality and quantity of the produced sesquiterpenes.

Chemoenzymatic and Biocatalytic Strategies for this compound Production Research

The complexity of the this compound structure presents significant challenges for total chemical synthesis. Chemoenzymatic and biocatalytic approaches offer promising alternatives by leveraging the high selectivity and efficiency of enzymes for key transformations. nih.govnih.gov

Biocatalytic strategies often involve the use of whole microbial cells or isolated enzymes to perform specific reactions. For instance, microbial hydroxylation has been used to introduce hydroxyl groups at specific positions on the this compound skeleton with high regioselectivity and stereoselectivity. This approach can provide access to novel derivatives that are difficult to synthesize chemically.

Chemoenzymatic synthesis combines the strengths of both chemical synthesis and biocatalysis. nih.govrsc.org A common strategy is to chemically synthesize a precursor molecule and then use an enzyme to perform a key stereoselective or regioselective step. For example, a racemic mixture of a synthetic intermediate could be resolved through a kinetic resolution catalyzed by an enzyme, yielding an enantiomerically pure product. nih.gov This approach has been explored for the synthesis of the this compound ring system, starting from readily available precursors like carvone (B1668592) and employing enzymatic reactions for key transformations. researchgate.netpitt.edu

These strategies are not only valuable for the production of known this compound derivatives but also for the generation of novel analogues for structure-activity relationship studies. The development of robust and scalable chemoenzymatic and biocatalytic processes is a key area of research for the sustainable production of these medicinally important compounds.

Chemical Synthesis and Synthetic Methodology Development

Total Synthesis Strategies for Dihydroagarofuran and its Key Derivatives

The total synthesis of this compound and its derivatives is a formidable challenge due to the presence of a dense array of stereocenters, including a quaternary carbon at the ring junction, and a highly oxygenated tricyclic core. researchgate.netresearchgate.net Over the years, various research groups have developed elegant strategies to construct this complex framework.

The total synthesis of the highly oxygenated (–)-euonyminol, the core of macrodilactone sesquiterpenoids, represents a significant milestone. researchgate.netresearchgate.net One successful enantioselective synthesis of (±)-euonyminol started from (R)-carvone oxide and involved a 22-step sequence. Key transformations in this route included a reductive allylation to set the C9 hydroxyl group and the C10 quaternary carbon, a ring-closing metathesis using a Grubbs catalyst to form the B ring, and an epoxide-opening cyclization to construct the tetrahydrofuran (B95107) C ring.

Another approach to a complex derivative, (–)-4-Hydroxyzinowol, which possesses nine consecutive stereogenic centers, was achieved in 36 steps from 5-acetoxynaphthalen-1-ol. researchgate.net This synthesis featured a rhodium-catalyzed asymmetric 1,4-addition to establish the C7-stereocenter and the use of oxidative dearomatization and a Diels-Alder reaction to introduce the C5-tetra-substituted and C10-quaternary carbons. researchgate.net

Key synthetic strategies that have been instrumental in the total synthesis of dihydroagarofurans include:

Robinson Annulation: Utilized to create new derivatives with modified biological activities.

Semipinacol Rearrangement: Employed to install quaternary carbons from epoxy alcohols.

Ring-Closing Metathesis (RCM): A powerful tool for constructing the decalin ring system. researchgate.net

Diels-Alder Reaction: Used to construct the bicyclic core and introduce key stereocenters. researchgate.net

Table 1: Key Total Syntheses of this compound Derivatives

| Target Compound | Key Starting Material | Number of Steps | Key Reactions |

|---|---|---|---|

| (–)-Isocelorbicol | Optically active 9-oxo-10-epi-α-cyperone | Not specified | Highly stereocontrolled protocol |

| (±)-Euonyminol | (R)-Carvone oxide | 22 | Reductive allylation, Ring-closing metathesis, Epoxide-opening cyclization |

| (–)-4-Hydroxyzinowol | 5-Acetoxy-naphthalen-1-ol | 36 | Rhodium-catalyzed asymmetric 1,4-addition, Oxidative dearomatization, Diels-Alder reaction |

Enantioselective Synthesis and Stereochemical Control in this compound Framework Construction

Achieving high levels of enantioselectivity and diastereoselectivity is paramount in the synthesis of dihydroagarofurans, given their multiple chiral centers. researchgate.net The spatial arrangement of substituents significantly influences the biological activity of these compounds.

Several strategies have been employed to control stereochemistry during the synthesis. The use of chiral starting materials, often derived from the "chiral pool" like (R)-carvone, provides a foundational stereochemical bias. researchgate.netuniurb.it For example, an enantioselective synthesis of the this compound ring system from carvone (B1668592) utilized a sequential conjugate addition/aldol sequence and a diastereoselective alkene reduction to install an axial methyl group with high stereocontrol. researchgate.net

In the synthesis of (–)-euonyminol, a highly diastereoselective intramolecular alkene oxyalkylation was a key step for establishing the C10 quaternary center. nsf.gov Further stereochemical control was achieved through an intramolecular aldol-dehydration to form the tricyclic scaffold and a tandem lactonization-epoxide opening to create the trans-C2–C3 vicinal diol. nsf.gov A late-stage diastereoselective α-ketol rearrangement also played a crucial role. nsf.gov

The Ireland-Claisen rearrangement has also been a valuable tool for establishing quaternary stereocenters. rsc.org A lactate-modified Ireland-Claisen rearrangement was a key feature in a synthetic approach towards (–)-euonyminol, successfully setting the C11 quaternary stereocenter. rsc.org

Spectroscopic techniques, particularly 2D-NMR and NOESY, are essential for confirming the stereochemical outcomes of these reactions and ensuring the final structure matches the natural product. For instance, the axial or equatorial orientation of substituents is confirmed through these analyses.

Table 2: Strategies for Stereochemical Control in this compound Synthesis

| Stereochemical Challenge | Method Employed | Example Application |

|---|---|---|

| C10 Quaternary Center | Diastereoselective intramolecular alkene oxyalkylation | Synthesis of (–)-Euonyminol nsf.gov |

| C11 Quaternary Center | Lactate Ireland-Claisen rearrangement | Synthesis towards (–)-Euonyminol rsc.org |

| Axial Methyl Group Installation | Diastereoselective alkene reduction | Synthesis of this compound ring system from carvone researchgate.net |

| trans-Decalin Ring Junction | Precise control over multi-step sequences | General challenge in most total syntheses |

| C2-C3 Vicinal Diol | Tandem lactonization-epoxide opening | Synthesis of (–)-Euonyminol nsf.gov |

Development of Novel Synthetic Routes and Reactions for this compound Scaffolds

The pursuit of more efficient and versatile methods for constructing the this compound core has led to the development of novel synthetic reactions and routes. These innovations aim to improve yields, reduce step counts, and allow for greater structural diversification.

An unusual dealkylative intramolecular epoxide-opening by a methyl ether was a key step in establishing the tetrahydrofuran C-ring in a synthetic approach to (–)-euonyminol. rsc.org This demonstrates the creative use of functional groups to orchestrate complex ring formations.

The application of singlet oxygen in a tandem reaction sequence offers a modern approach to constructing the this compound core. rsc.org Chemical generation of singlet oxygen, followed by an acid-catalyzed ring closure, provides a facile and scalable route that avoids the need for specialized photochemical equipment. rsc.org

Furthermore, the development of a highly stereocontrolled protocol for the synthesis of (–)-isocelorbicol not only provided access to the natural product but also enabled the synthesis of its ester derivatives, showcasing the utility of a robust synthetic route for generating analogs. researchgate.net

Semisynthetic Approaches to this compound Analogs from Natural Precursors

Semisynthesis, which involves the chemical modification of readily available natural products, provides a powerful and efficient route to a wide range of this compound analogs. This approach leverages the complex core structure already assembled by nature, allowing chemists to focus on targeted modifications to probe structure-activity relationships (SAR).

Celangulin V, a naturally occurring β-dihydroagarofuran derivative, has served as a starting point for the synthesis of new analogs with enhanced insecticidal activity. researchgate.net By modifying the substituents on the this compound scaffold, researchers have developed compounds with significantly improved potency. researchgate.net

In another example, the major this compound compound isolated from the Australian rainforest tree Maytenus bilocularis, bilocularin A, was used in semisynthetic studies to generate four new ester derivatives. researchgate.net Similarly, several derivatives were prepared from a sesquiterpene isolated from Maytenus spinosa to explore their biological activity. acs.org

These semisynthetic efforts often involve standard chemical transformations such as esterification, acylation, and oxidation. For example, benzoylation using benzoyl chloride and a DMAP catalyst is a common method for introducing benzoyl groups. Oxidation of secondary alcohols to ketones is often achieved using reagents like Dess-Martin periodinane (DMP).

The combination of chemical synthesis with metabolic engineering, a concept known as mutasynthesis, also presents a promising avenue for generating novel this compound derivatives. This hybrid technique involves feeding chemically modified intermediates to genetically engineered organisms, allowing for the biosynthesis of unnatural analogs.

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihydroagarofuran Structural Assignment (1D, 2D COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound compounds. A full assignment of the proton (¹H) and carbon (¹³C) signals is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information about the chemical environment of protons, revealing characteristic signals for methyl, methylene, and methine groups. For instance, the β-orientation of the hydrogen at position 1 (H-1) can be confirmed by large coupling constants with the H-2 proton. The ¹³C NMR spectrum, often used with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups. researchgate.netnih.gov

2D NMR: To establish the complete structural framework and relative stereochemistry, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds), revealing spin-spin coupling networks. sdsu.edu For dihydroagarofurans, COSY is used to trace the connectivity within the individual rings, for example, establishing the H-1/H-2/H-3/H-4 and H-6/H-7/H-8/H-9 spin systems. nih.govresearchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This is crucial for assigning specific proton resonances to their corresponding carbon atoms in the this compound skeleton. researchgate.netnih.govrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.eduprinceton.edu HMBC is vital for connecting the different spin systems and substructures identified by COSY. For example, correlations between protons like H-9 and H₃-12 to carbon C-5, or between H-4 and H-6 to carbon C-10, are used to piece together the tricyclic core of the molecule. nih.govresearchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is essential for determining the relative stereochemistry of the molecule, such as the spatial orientation of substituents (axial vs. equatorial) and the fusion of the rings. nih.govnih.govresearchgate.net For example, NOESY correlations can confirm the trans junction between rings A and B.

The following table presents representative NMR data for a this compound derivative.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 75.2 | 5.77 (d, 10.5) |

| 2 | 26.9 | 2.45 (m) |

| 3 | 34.2 | 1.80 (m), 2.10 (m) |

| 4 | 40.5 | 2.30 (m) |

| 5 | 89.7 | - |

| 6 | 72.1 | 5.60 (s) |

| 7 | 48.8 | - |

| 8 | 73.5 | 6.20 (dd, 5.6, 2.5) |

| 9 | 78.9 | 5.95 (d, 5.6) |

| 10 | 53.0 | - |

| 11 | 82.5 | - |

| 12 | 22.1 | 1.55 (s) |

| 13 | 25.4 | 1.30 (s) |

| 14 | 18.9 | 1.15 (s) |

| 15 | 62.7 | 4.94 (d, 12.9), 4.80 (d, 12.9) |

Note: Data is illustrative and compiled from typical values found in the literature. nih.govsci-hub.se

Mass Spectrometry (MS) Techniques in this compound Elucidation and Profiling (HRMS, ESI-MS)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound compounds. researchgate.net High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI-MS), provides highly accurate mass measurements. nih.govresearchgate.net This precision allows for the unambiguous determination of the molecular formula. nih.gov For example, a this compound derivative with a measured m/z of 565.2461 [M+Na]⁺ was assigned the molecular formula C₃₀H₃₈O₉ based on the calculated value of 565.2460. nih.gov

Fast Atom Bombardment (FABMS) has also been utilized in the structural elucidation of this compound alkaloids. researchgate.netnih.gov The fragmentation patterns observed in mass spectra, which result from the dissociation of the energetically unstable molecular ion, can provide valuable structural information about the substituents and the core skeleton. chemguide.co.ukwikipedia.org

X-ray Crystallography Studies for Absolute Configuration Determination of this compound Derivatives

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure and, crucially, the absolute configuration of this compound derivatives. jst.go.jp This technique has been instrumental in unambiguously establishing the stereochemical assignments that were initially proposed by spectroscopic methods. jst.go.jpacs.org

X-ray diffraction studies on suitable crystals of this compound compounds have confirmed several key structural features :

The trans fusion between the A and B rings of the decalin system.

The chair conformation of ring A and the half-chair conformation of ring B.

The envelope conformation of the tetrahydrofuran (B95107) ring (ring C).

By using anomalous dispersion methods, the absolute stereochemistry at all chiral centers can be determined simultaneously, providing a benchmark for the entire compound family. jst.go.jp The crystallographic data for several derivatives have been deposited in crystallographic databases, serving as a reference for related structures. rsc.orgacs.org

Chiroptical Spectroscopy (ECD/ORD) in Stereochemical Research of this compound Analogs

Chiroptical techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules like dihydroagarofurans. acs.orgnih.govpg.edu.pl These techniques measure the differential absorption (ECD) or refraction (ORD) of left- and right-circularly polarized light. pg.edu.pl

ECD is particularly useful for establishing the absolute configuration of this compound derivatives in solution, especially when suitable crystals for X-ray analysis cannot be obtained. acs.orgrsc.org The experimental ECD spectrum is often compared with a theoretically calculated spectrum, typically generated using quantum chemical methods like time-dependent density functional theory (TD-DFT). sci-hub.seacs.org A good agreement between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. sci-hub.seacs.org

The ECD exciton (B1674681) chirality method is frequently applied when two or more chromophores are present in the molecule, such as benzoyloxy or nicotinoyloxy groups found in many derivatives. sci-hub.se The interaction between these chromophores produces a characteristic split Cotton effect (a Davydov-type split curve) in the ECD spectrum, the sign of which can be directly related to the spatial arrangement of the chromophores and thus the absolute configuration of the stereocenters to which they are attached. sci-hub.se

Infrared (IR) and Ultraviolet (UV) Spectroscopy in this compound Structural Analysis

Infrared (IR) and Ultraviolet (UV) spectroscopy are used to identify the presence of specific functional groups and chromophores within this compound molecules. nih.govacs.org

Infrared (IR) Spectroscopy: The IR spectrum provides information about molecular vibrations. In the study of this compound derivatives, it is particularly useful for identifying the presence of hydroxyl (-OH) groups and carbonyl (C=O) groups from ester functionalities. For example, absorption bands in the regions of 1725-1745 cm⁻¹ are characteristic of ester groups. nih.gov

Ultraviolet (UV) Spectroscopy: The UV spectrum reveals the presence of chromophores, which are parts of the molecule that absorb UV light. researchgate.net The basic this compound skeleton does not have strong UV absorption. However, many natural derivatives are esterified with aromatic acids (e.g., benzoic, cinnamic, or nicotinic acid). The presence of these aromatic rings gives rise to characteristic absorption maxima in the UV spectrum. researchgate.netnih.gov For instance, a derivative containing cinnamoyl and acetyl groups showed absorption maxima at 230 and 270 nm, while the presence of aromatic rings in other alkaloids was indicated by absorption bands at λmax 231 and 253 nm. researchgate.netnih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| α-agarofuran |

| β-agarofuran |

| Euojaponine C |

| Mayteine (B217362) |

| Putterine A |

| Putterine B |

| Regelidine |

| Tripfordsinine A–H |

| Tripterester A-E |

| Triptersinine V |

| Triptersinine Z4 |

| Tripterygiumine A-L, M-Q, R |

Structure Activity Relationship Sar Studies and Rational Analog Design

Design and Synthesis of Dihydroagarofuran Analogs for SAR Probing

The intricate structure of this compound has served as a versatile scaffold for the design and synthesis of numerous analogs aimed at elucidating structure-activity relationships (SAR). Researchers have systematically modified the core structure to probe the impact of various functional groups and substitution patterns on biological activity. A common strategy involves the optimization of a naturally occurring lead compound with known bioactivity. For instance, a comprehensive library of 81 dihydro-β-agarofuran sesquiterpenes was developed through the optimization of a parent compound to explore their potential as P-glycoprotein (P-gp) modulators. nih.gov

Synthetic efforts often focus on introducing a diversity of substituents at specific positions of the this compound skeleton. One approach involved the synthesis of new ether derivatives from a 1β,2β,4α,6α,8β,9α,12-heptahydroxyl-β-dihydroagarofuran starting material to investigate their insecticidal properties. researchgate.net Another novel strategy focused on constructing the C-ring of the this compound framework via a dearomatization reaction, followed by two Michael additions to assemble the core skeleton, which was then further modified. acs.org These synthetic campaigns allow for the generation of analogs with varied ester and ether functionalities, as well as modifications to the aliphatic side chains. For example, in the quest for new botanical insecticides, a series of ether analogues of Celangulin-V, a complex this compound sesquiterpenoid, were synthesized to assess how different ether groups at the C-6 position would alter their insecticidal efficacy against the third-instar larvae of Mythimna separata. researchgate.netscience.gov The synthesis of these analogs is crucial for building robust SAR models and for the rational design of compounds with enhanced potency and selectivity. nih.gov

| Starting Material/Scaffold | Synthetic Modification | Purpose of Synthesis | Reference |

| Dihydro-β-agarofuran Lead Compound | Optimization and creation of an 81-compound library | SAR probing for P-glycoprotein modulation | nih.gov |

| 1β,2β,4α,6α,8β,9α,12-hepthydroxyl-β-dihydroagarofuran | Synthesis of ether derivatives | SAR probing for insecticidal activity | researchgate.net |

| Celangulin-V | Synthesis of 6-substituted ether derivatives | Investigate the importance of C-6 substitutions for insecticidal activity | researchgate.net |

| 6-methoxy-1-tetralone | Dearomatization and Michael additions to form skeleton, then modification | Create analogs for insecticidal testing | acs.org |

Identification of Key Structural Elements and Pharmacophores for Biological Activities in this compound Derivatives

Through the systematic evaluation of synthesized and isolated analogs, key structural features and pharmacophores essential for the biological activities of this compound derivatives have been identified. For activity related to the modulation of P-glycoprotein (P-gp), a protein associated with multidrug resistance (MDR) in cancer, specific substitution patterns are critical. nih.govresearchgate.net

Studies have revealed that the regions around positions C-2, C-3, and C-8 of the dihydro-β-agarofuran core are particularly important for determining the efficacy of these compounds as P-gp inhibitors. researchgate.netacs.org The presence of ester groups (such as acetate, furoate, benzoate, or nicotinate) at positions C-1, C-2, C-3, and C-6 generally confers greater potency than the corresponding hydroxyl groups. researchgate.net Furthermore, SAR analyses suggest that substituents on the A-ring of the scaffold have a more significant contribution to activity than those on the B-ring. researchgate.net For instance, while the presence of a tertiary hydroxyl group at C-4 did not show a clear benefit, the addition of a benzoyl (OBz) substituent at the C-8 position enhanced P-gp inhibitory activity compared to unsubstituted derivatives. researchgate.net

For anti-tumor promoting activity, the substituent at the C-1 position has been identified as a key modulator. nih.gov In the context of P-gp mediated MDR reversal, SAR analysis has shown that the size of aliphatic chains and the inclusion of nitrogen atoms are important structural characteristics for modulating activity. nih.gov The collective findings indicate that the type, position, and orientation of ester groups, the size of aliphatic side chains, and the presence of specific atoms like nitrogen constitute the primary pharmacophoric features responsible for the diverse biological activities of this compound sesquiterpenes.

| Biological Activity | Key Structural Feature / Pharmacophore | Position(s) | Reference |

| P-glycoprotein Inhibition | Ester groups (OAc, OFu, OBz, ONic) > Hydroxyl groups | C-1, C-2, C-3, C-6 | researchgate.net |

| P-glycoprotein Inhibition | Substituents on A-ring | A-ring | researchgate.net |

| P-glycoprotein Inhibition | Ester group (e.g., OBz) | C-8 | researchgate.net |

| P-glycoprotein Inhibition | Critical for overall effectiveness | C-2, C-3, C-8 | researchgate.netacs.org |

| MDR Reversal | Size of aliphatic chains, presence of nitrogen atoms | Side Chains | nih.gov |

| Anti-tumor Promotion | Type of substituent | C-1 | nih.gov |

Computational Chemistry Approaches in this compound SAR Analysis (e.g., QSAR, Molecular Docking)

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide profound insights into the interaction between these molecules and their biological targets, guiding the design of more potent compounds. nih.govmdpi.comnih.gov

Molecular docking studies complement QSAR analyses by predicting the binding conformations and interactions of ligands within the active site of a target protein. frontiersin.org For this compound derivatives, docking simulations against P-gp have helped to visualize how these compounds bind to the transporter's transmembrane domains. These computational approaches not only help to explain the experimentally observed SAR but also serve as predictive tools to design novel analogs with potentially enhanced biological activity before their actual synthesis, thus accelerating the drug discovery process. nih.govresearchgate.net

Regiosubstitution and Stereochemical Impact on this compound Bioactivity

The biological activity of this compound sesquiterpenes is highly sensitive to both the specific placement (regiosubstitution) and the three-dimensional arrangement (stereochemistry) of their functional groups. science.gov SAR studies have consistently shown that modifying substituents at different positions on the this compound core can dramatically alter potency and selectivity.

For P-gp inhibitory activity, the regiosubstitution of ester groups is a determining factor. It has been established that substituents on the A-ring of the dihydro-β-agarofuran skeleton contribute more significantly to the activity than those on the B-ring. researchgate.net The introduction of a hydroxyl group can also have a profound impact; in one study, it was found to significantly improve cytotoxic activities against several cancer cell lines. researchgate.net The importance of the substitution site is further exemplified by the insecticidal activity of Celangulin-V derivatives, where modifications at the C-6 position were found to be critical. researchgate.net Derivatives with two or three-carbon substitutions at C-6 displayed higher insecticidal activity than the parent compound. researchgate.net

Biological Activities and Mechanistic Investigations Pre Clinical, Cellular, Molecular Level

Research on Neuroprotective Mechanisms of Dihydroagarofuran Derivatives

Recent studies have highlighted the potential of this compound derivatives in combating neurodegenerative conditions. Their neuroprotective effects are largely attributed to their ability to mitigate oxidative stress, prevent apoptosis in neuronal cells, and modulate key cellular pathways.

Attenuation of Oxidative Stress and Apoptosis in Neuronal Cell Models

Oxidative stress and subsequent apoptosis are key pathological events in many neurodegenerative diseases. This compound derivatives have demonstrated a capacity to protect neuronal cells from these damaging processes. For instance, certain derivatives have been shown to rescue SH-SY5Y cells from viability reduction induced by amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. researchgate.net In one study, 21 out of 62 tested β-dihydroagarofuran-type sesquiterpenoids increased cell viability from 64.6% in the Aβ₂₅₋₃₅-induced model to over 74.0% at a concentration of 10 μM. researchgate.net This protective effect is linked to the attenuation of oxidative stress. bjmu.edu.cnmdpi.com

Reactive oxygen species (ROS) are major contributors to cellular damage in neurodegenerative disorders. nih.govmdpi.com this compound compounds have been found to reduce the production of ROS, thereby protecting neurons from oxidative damage. bjmu.edu.cnmdpi.com This antioxidant activity is crucial for preventing the cascade of events that lead to apoptosis, or programmed cell death. nih.gov Research has shown that some this compound sesquiterpenoids can protect against H₂O₂-induced cell injury in human neuroblastoma SH-SY5Y cells. researchgate.net For example, one compound showed a superior protective effect, with 76.63% cell viability compared to the positive control, Trolox (69.84%), at a concentration of 12.5 μM. researchgate.net This suggests a direct role in neutralizing harmful free radicals and preserving neuronal integrity.

Furthermore, studies on PC12 cells treated with okadaic acid, a known neurotoxin, revealed that certain this compound derivatives could significantly increase cell viability, indicating a potent anti-apoptotic effect. researchgate.net Specifically, compounds 8, 9, 11, 12, and 13 increased cell viability from a baseline of 60.4 ± 23.0% to 72.4 ± 14.1%, 71.5 ± 11.5%, 75.7 ± 15.6%, 81.2 ± 13.1%, and 86.2 ± 25.5%, respectively, at a 10 μM concentration. researchgate.net

Table 1: Neuroprotective Effects of this compound Derivatives on Neuronal Cell Models

| Compound/Derivative | Cell Model | Inducing Agent | Key Finding | Reference |

|---|---|---|---|---|

| β-dihydroagarofuran-type sesquiterpenoids (21 of 62 tested) | SH-SY5Y | Aβ₂₅₋₃₅ | Increased cell viability from 64.6% to >74.0% at 10 μM. | researchgate.net |

| This compound sesquiterpenoid (Compound 3) | SH-SY5Y | H₂O₂ | Showed 76.63% cell viability at 12.5 μM, outperforming Trolox. | researchgate.net |

| This compound derivatives (compounds 8, 9, 11, 12, 13) | PC12 | Okadaic Acid | Significantly increased cell viability at 10 μM. | researchgate.net |

Modulation of Neurotransmitter Systems and Cellular Pathways

Beyond their antioxidant properties, this compound derivatives also exert neuroprotective effects by modulating neurotransmitter systems and critical cellular signaling pathways. Research suggests that these compounds can influence monoaminergic signaling, which plays a vital role in mood and cognitive function. nih.govresearchgate.net For example, β-dihydroagarofuran has been observed to produce antidepressant and anxiolytic-like effects by enhancing this signaling pathway. nih.govresearchgate.net

The modulation of cellular pathways involved in cell survival and death is another key aspect of their neuroprotective mechanism. The mitogen-activated protein kinase (MAPK) pathway, which includes JNK, p38, and ERK, is a crucial regulator of these processes. mdpi.com Studies have shown that glutamate-induced upregulation and phosphorylation of MAPK-related proteins, which can lead to neuronal apoptosis, can be reversed by treatment with compounds like macelignan, a bioactive compound with neuroprotective activities. mdpi.com

Furthermore, some this compound sesquiterpenes have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, a strategy used in the treatment of Alzheimer's disease to improve cognitive function. nih.gov This highlights the potential of this compound derivatives to act as lead compounds for designing new, highly selective anticholinesterase agents. nih.gov

Research on Cytotoxic and Anti-proliferative Mechanisms of this compound

In addition to their neuroprotective potential, this compound sesquiterpenoids have garnered significant attention for their cytotoxic and anti-proliferative activities against various cancer cell lines. These effects are mediated through several mechanisms, including the induction of apoptosis, cell cycle arrest, and the reversal of multi-drug resistance.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A primary mechanism by which this compound derivatives exert their anti-cancer effects is through the induction of apoptosis and the arrest of the cell cycle in cancer cells. nih.govnih.gov Studies have shown that these compounds can suppress the viability of various cancer cell lines, including breast, lung, and prostate cancers. nih.gov For instance, a β-dihydroagarofuran-type sesquiterpene (MD-6) isolated from Maytenus disticha demonstrated cytotoxic effects on MCF-7 (breast), PC9 (lung), and C4-2B (prostate) cancer cells with IC₅₀ values of 42.19 µM, 31.02 µM, and 17.58 µM, respectively. nih.gov This cytotoxicity is linked to the induction of mitochondrial dysfunction and an increase in mitochondrial reactive oxygen species, which ultimately trigger apoptosis. nih.gov

Similarly, a β-dihydroagarofuranoid sesquiterpene from Celastrus paniculatus was found to suppress the viability of MCF-7 breast cancer cells with an IC₅₀ of 17±1μM, an effect attributed in part to apoptosis. nih.gov Further investigations have shown that β-dihydroagarofuran sesquiterpenes exhibit potent anti-proliferative activities against human acute promyelocytic leukemia (HL-60), human leukemic (K562), and human colon cancer (HCT-116) cells. mdpi.com

The induction of apoptosis is often accompanied by cell cycle arrest. archivesofmedicalscience.comnih.gov this compound derivatives can halt the progression of the cell cycle at different phases, preventing cancer cells from dividing and proliferating. nih.govarchivesofmedicalscience.com For example, some compounds have been shown to induce G2/M-phase arrest in certain cancer cell lines. archivesofmedicalscience.com

Table 2: Cytotoxic Activity of this compound Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Observed Mechanism | Reference |

|---|---|---|---|---|

| MD-6 (β-dihydroagarofuran-type sesquiterpene) | MCF-7 (Breast) | 42.19 µM | Induction of mitochondrial dysfunction and apoptosis. | nih.gov |

| MD-6 (β-dihydroagarofuran-type sesquiterpene) | PC9 (Lung) | 31.02 µM | Induction of mitochondrial dysfunction and apoptosis. | nih.gov |

| MD-6 (β-dihydroagarofuran-type sesquiterpene) | C4-2B (Prostate) | 17.58 µM | Induction of mitochondrial dysfunction and apoptosis. | nih.gov |

| (1α,2α,8β,9β)-1,8-bis(acetyloxy)-2,9-bis(benzoyloxy)-14-hydroxy-β-dihydroagarofuran | MCF-7 (Breast) | 17±1μM | Induction of apoptosis and autophagy. | nih.gov |

| β-dihydroagarofuran sesquiterpenes | HL-60 (Leukemia) | Varies | Anti-proliferative activity. | mdpi.com |

| β-dihydroagarofuran sesquiterpenes | K562 (Leukemia) | Varies | Anti-proliferative activity. | mdpi.com |

| β-dihydroagarofuran sesquiterpenes | HCT-116 (Colon) | Varies | Anti-proliferative activity. | mdpi.com |

Mechanisms of Multi-Drug Resistance (MDR) Reversal via P-Glycoprotein (P-gp) Inhibition

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govacs.org Dihydro-β-agarofuran sesquiterpenes have emerged as potent agents capable of reversing P-gp-mediated MDR. nih.govacs.orgnih.gov These compounds act as chemosensitizers, restoring the efficacy of conventional anticancer drugs in resistant cells. nih.govacs.org

Studies on dihydro-β-agarofuran sesquiterpenes isolated from Celastrus vulcanicola identified several compounds that were more effective than the classical P-gp inhibitor verapamil (B1683045) in reversing resistance to daunomycin and vinblastine (B1199706) in MDR1-G185 NIH-3T3 murine cells at a concentration of 1 μM. nih.govacs.org The mechanism involves the direct inhibition of the P-gp efflux pump, which leads to increased intracellular accumulation of the anticancer drug. nih.govacs.org

Structure-activity relationship (SAR) analyses of a library of 81 dihydro-β-agarofuran sesquiterpenes revealed that the size of aliphatic chains and the presence of nitrogen atoms are important structural features for modulating the reversal activity. nih.gov Specific analogues were identified as having higher potency than both a lead compound and verapamil, highlighting the potential for developing these natural product-based compounds as effective modulators of P-gp-mediated MDR in cancer cells. nih.gov

Impact on Cellular Signaling Pathways in Cancer Models

The anti-cancer activity of this compound derivatives is also linked to their ability to modulate various cellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. nih.govmdpi.com Western blot analyses have shown that these compounds can target a broad range of signaling effectors. nih.gov

For example, a β-dihydroagarofuranoid sesquiterpene from Celastrus paniculatus was found to target signaling molecules such as Akt, NF-κB, p53, and MAP kinases in MCF-7 breast cancer cells. nih.gov The Akt signaling pathway is a key regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. rsc.org NF-κB is a transcription factor that controls the expression of genes involved in inflammation, cell growth, and apoptosis. mdpi.com By modulating these pathways, this compound derivatives can exert a pleiotropic anti-proliferative effect. nih.gov

Furthermore, some of these compounds can induce the accumulation of LC3B-II, a marker of autophagy, another form of programmed cell death. nih.gov The intricate interplay between the induction of apoptosis, autophagy, and the modulation of key signaling pathways underscores the multifaceted anti-cancer mechanisms of this compound sesquiterpenoids.

Research on Anti-inflammatory Mechanisms of this compound Sesquiterpenoids

This compound sesquiterpenoids, a class of natural products, have demonstrated notable anti-inflammatory properties. mdpi.comontosight.ai These compounds are primarily found in plants of the Celastraceae family. docsdrive.comnih.gov Research into their mechanisms of action has illuminated their potential as modulators of inflammatory responses.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

A key aspect of the anti-inflammatory activity of this compound sesquiterpenoids lies in their ability to modulate critical signaling pathways that regulate inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.govnih.gov The NF-κB pathway is a central regulator of inflammatory gene expression. csic.es Certain this compound sesquiterpenoids have been shown to inhibit the activation of NF-κB. For instance, compound 7 , isolated from Tripterygium wilfordii, was found to modulate the NF-κB signaling pathway by preventing the phosphorylation of IκBα and p65. nih.gov The MAPK signaling pathway also plays a crucial role in coordinating the expression of both pro-inflammatory and anti-inflammatory genes. csic.es Some this compound derivatives have shown the ability to suppress the MAPK pathway by blocking the phosphorylation of key kinases like p38. researchgate.net

Inhibition of Pro-inflammatory Mediators

This compound sesquiterpenoids exert their anti-inflammatory effects by inhibiting the production of various pro-inflammatory mediators. mdpi.comdocsdrive.com In studies using lipopolysaccharide (LPS)-induced macrophage models, these compounds have been shown to suppress the release of nitric oxide (NO), a key inflammatory molecule. researchgate.netacs.org For example, compounds 1α,2α,8β,15-tetraacetoxy-9α-benzoyloxyl-15-nicotinoyloxy-β-dihydroagarofuran (7) and angulateoid B (8) demonstrated potent inhibitory effects on NO production in RAW 264.7 macrophages, with IC50 values of 17.30 ± 1.07 μM and 20.79 ± 1.55 μM, respectively. researchgate.net

Research on Insecticidal Activity and Mechanistic Insights

This compound sesquiterpenoids, particularly those isolated from plants of the Celastraceae family, are recognized for their potent insecticidal and antifeedant properties. docsdrive.com These natural compounds represent a promising source for the development of botanical insecticides. nih.govnih.gov

Interaction with Molecular Targets (e.g., V-ATPase H subunit)

A significant breakthrough in understanding the insecticidal mechanism of this compound sesquiterpenoids has been the identification of the vacuolar-type H+-ATPase (V-ATPase) as a key molecular target. mdpi.comnih.gov Specifically, the H subunit of V-ATPase has been validated as a target protein for these insecticidal compounds. mdpi.comnih.gov

Celangulin V, a well-known insecticidal this compound sesquiterpene, and its derivatives have been shown to interact with this target. mdpi.com Molecular docking studies have indicated that derivatives like JW-3 can bind effectively within the 'interdomain cleft' of the V-ATPase subunit H. mdpi.comnih.gov This binding is spontaneous and driven by electrostatic interactions. mdpi.com The interaction inhibits the enzyme's activity, disrupting vital physiological processes in the insect. mdpi.comnih.gov Further studies have also suggested that the AB subunits complex of V-ATPase is another potential target, where compounds like Celangulin V can competitively bind at the ATP binding site, inhibiting ATP hydrolysis. scienceopen.com

Cellular and Physiological Effects in Insect Models

The interaction of this compound sesquiterpenoids with their molecular targets leads to distinct cellular and physiological effects in insects. These compounds primarily affect the digestive system of pests following oral ingestion. mdpi.commdpi.com Symptoms observed in insects like the oriental armyworm (Mythimna separata) include excitement, twitching, emesis, and loss of body fluid. mdpi.com

At the cellular level, these compounds cause significant damage to the midgut epithelial cells. mdpi.com This includes vacuolization of the cytoplasm, disruption of microvilli, and rupture of the plasma membrane, leading to the leakage of cellular contents. mdpi.com The insecticidal activity of various synthetic derivatives has been evaluated against Mythimna separata larvae. nih.govnih.gov For instance, compound 5.2.7 exhibited a potent LD50 value of 29.2 µg/g. nih.gov Similarly, compounds 5.7 , 6.6 , and 6.7 showed significant insecticidal activity with LD50 values of 37.9, 85.1, and 21.1 μg/g, respectively, which were considerably lower than the positive control, celangulin-V (327.6 μg/g). nih.gov

Research on Other Biological Activities and Underlying Mechanisms

Beyond their anti-inflammatory and insecticidal properties, this compound sesquiterpenoids have been investigated for a range of other biological activities.

Antimicrobial Activity : Certain this compound alkaloids have shown moderate antimicrobial activity. nih.govresearchgate.net For example, maytenfolic acid has been found to inhibit the growth of Candida albicans, Cryptococcus neoformans, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.govresearchgate.net

Anti-osteoclastogenesis : this compound-type sesquiterpenoids have demonstrated significant potential in inhibiting osteoclastogenesis, the process of bone resorption. nih.govnih.gov In one study, 37 different compounds showed significant inhibition of osteoclastogenesis induced by RANKL at a concentration of 10 µM. nih.govTriptogelin C-3 (54) was identified as the most potent inhibitor, regulating osteoclast marker genes such as MMP-9, c-Fos, CTSK, and TRAP in a dose-dependent manner. nih.gov Other compounds were found to inhibit osteoclastogenesis with IC50 values in the low micromolar range. nih.gov This activity is mediated by blocking the expression of key genes and proteins involved in osteoclast differentiation. nih.gov

Immunosuppressive Activity : Several this compound sesquiterpenoids exhibit significant immunosuppressive effects. mdpi.comnih.gov Compounds isolated from Tripterygium wilfordii have shown the ability to suppress the proliferation of T and B lymphocytes. nih.gov For instance, celaforin D-1 (28) , 1α,6β,15-triacetoxy-8α,9α-dibenzoyloxy-2α-hydroxydihydro-β-agarofuran (34) , triptogelin A-2 (37) , and chiapen D (49) displayed moderate immunosuppressive effects with IC50 values ranging from 8.1 ± 0.8 to 19.0 ± 0.9 μM. nih.gov Other compounds like Tripterygiumine Q (81) and Triptonine B (82) also showed immunosuppressive activity with IC50 values of 8.67 μM and 4.95 μM, respectively. mdpi.com

Antifeedant Activity : The antifeedant properties of this compound sesquiterpenoids are well-documented and contribute to their insecticidal effects. docsdrive.commdpi.com In a choice bioassay using Mythimna separata larvae, several derivatives of a dihydro-β-agarofuran from Parnassia wightiana were tested. mdpi.com Acylated and reduced derivatives showed improved antifeedant effects compared to the parent compound. mdpi.com

Antioxidant Activity : Extracts containing this compound compounds have been noted for their antioxidant properties. ijeab.comcore.ac.ukscielo.br This activity is often attributed to the presence of various phytochemicals within the plant extracts. scielo.br

Elucidation of Molecular Targets and Cellular Pathways

The primary molecular target identified for this compound sesquiterpenes is the P-glycoprotein (P-gp), a well-characterized ATP-binding cassette (ABC) transporter. researchgate.netresearchgate.netnih.govnih.gov Overexpression of P-gp in cancer cell membranes is a major cause of multidrug resistance (MDR), a phenomenon where cancer cells develop resistance to a wide range of structurally and functionally diverse anticancer drugs. researchgate.netnih.gov P-gp functions as an efflux pump, actively transporting chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. researchgate.netnih.gov

This compound derivatives have been extensively studied as potential modulators of P-gp-mediated MDR. nih.govresearchgate.net Mechanistic studies suggest that these compounds can act as competitive inhibitors of P-gp. nih.gov By binding to the transporter, they prevent the efflux of co-administered chemotherapy drugs. Molecular docking simulations have provided insights into the potential binding interactions. For instance, one potent dihydro-β-agarofuran sesquiterpene was predicted to bind to P-gp through interactions with amino acid residues such as Phenylalanine 332, Phenylalanine 979, and Glutamine 986. nih.gov

Further investigations into the cellular mechanisms have revealed that some this compound sesquiterpenes stimulate the ATPase activity of P-gp in a dose-dependent manner. nih.gov This finding suggests that these compounds may act as substrates for P-gp, competing with chemotherapeutic drugs for transport and thereby inhibiting their efflux. nih.gov While the primary focus has been on P-gp, some research also points towards other cellular pathways. Certain dihydroagarofuranoid sesquiterpenes have been found to inhibit Akt/NF-κB and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation. researchgate.net

Another identified mechanism involves the induction of mitochondrial dysfunction. nih.gov Specific β-dihydroagarofuran compounds have been shown to increase the generation of mitochondrial reactive oxygen species (ROS). researchgate.netnih.gov This oxidative stress can trigger mitochondrial depolarization and subsequently lead to apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov

In vitro and Ex vivo Mechanistic Investigations

The biological activities of this compound compounds, particularly their ability to reverse multidrug resistance, have been extensively characterized through a variety of in vitro studies. These investigations typically utilize drug-resistant cancer cell lines that overexpress P-glycoprotein.

In vitro studies have consistently demonstrated that this compound sesquiterpenes can restore the sensitivity of resistant cancer cells to chemotherapeutic agents. researchgate.netacs.org For example, in breast cancer cells (MCF-7/ADR) and murine cells (MDR1-G185 NIH-3T3) that overexpress P-gp, these compounds were shown to significantly enhance the efficacy of drugs like adriamycin, daunomycin, and vinblastine. researchgate.netnih.gov The reversal of resistance is often quantified by the "reversal fold," which measures the degree to which the compound can reduce the IC₅₀ value of a chemotherapy drug. Several dihydro-β-agarofuran sesquiterpenes isolated from Tripterygium hypoglaucum showed high reversal folds, ranging from 47.68 to 456.90, in doxorubicin-resistant human hepatoma (HepG2/Adr) cells. nih.gov

A key mechanistic finding from these in vitro assays is the ability of this compound compounds to inhibit the efflux function of P-gp. Image-based high-throughput screening and flow cytometry have shown that these sesquiterpenes increase the intracellular accumulation of P-gp substrates like doxorubicin (B1662922) and daunorubicin (B1662515) in resistant cells. nih.govnih.gov However, potent derivatives did not necessarily affect the expression level or the subcellular localization of the P-gp transporter itself, indicating a direct modulatory effect on its function. nih.gov

Beyond MDR reversal, the intrinsic cytotoxic activity of this compound sesquiterpenes has been evaluated against various human cancer cell lines, including human acute promyelocytic leukemia (HL-60), human leukemic (K562), and human colon cancer (HCT-116) cells. semanticscholar.orgmdpi.com Some compounds exhibited potent anti-proliferative effects on their own. mdpi.com

The tables below summarize key findings from various in vitro studies.

Table 1: Effect of Dihydro-β-agarofuran Sesquiterpenes on P-gp Mediated Multidrug Resistance

| Compound Source | Cell Line | Key Mechanistic Finding | Result | Reference |

|---|---|---|---|---|

| Celastrus vulcanicola | MDR1-G185 NIH-3T3 (murine) | Reversal of daunomycin and vinblastine resistance | Potent chemosensitizers, showing higher efficacy than verapamil at 1 μM. | acs.org |

| Tripterygium hypoglaucum | HepG2/Adr (human hepatoma) | Reversal of doxorubicin resistance | Active compounds (1, 2, 4, 5, 7) showed reversal folds from 47.68 to 456.90. | nih.gov |

| Synthetic Library | P-gp expressing NIH-3T3 cells | Inhibition of daunomycin efflux | Identified analogues (6, 24, 28, 59, 66) with higher potency than verapamil. | nih.gov |

| Celastrus vulcanicola | MCF-7/ADR (breast cancer) | Chemoreversal effect | One compound reduced the IC50 of adriamycin from 58.8 μM to 1.3 μM. | researchgate.net |

Table 2: Cytotoxic Activity of Dihydro-β-agarofuran Sesquiterpenes Against Cancer Cell Lines

| Compound Source | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Maytenus disticha | MCF-7 (breast), PC9 (lung), C4-2B (prostate) | 31.02 (MCF-7), 17.58 (PC9), 42.19 (C4-2B) | researchgate.net |

| Celastrus orbiculatus | HL-60 (leukemia) | Compound 4: 3.61 | mdpi.com |

| Celastrus orbiculatus | K562 (leukemia) | Compound 4: 17.13 | mdpi.com |

| Celastrus orbiculatus | HCT-116 (colon) | Compound 4: 10.15 | mdpi.com |

| Parnassia wightiana | HL-60, SMMC-7721, A549, MCF-7, SW480 | Compounds 5-7: 11.8–30.1 | researchgate.net |

Analytical Methodologies and Quantitative Profiling in Research

Development of Gas Chromatography-Mass Spectrometry (GC-MS/O) for Dihydroagarofuran and Volatile Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, particularly in essential oils and plant extracts. nih.govutm.my This method separates individual components of a mixture based on their volatility and interaction with a stationary phase, followed by detection and identification using mass spectrometry. utm.my In the context of agarwood oil analysis, GC-MS has been instrumental in identifying β-dihydroagarofuran as a characteristic constituent. ikm.org.myfrim.gov.my

The sample preparation for GC-MS analysis of volatile compounds often involves methods like headspace solid-phase microextraction (HS-SPME), which is a solvent-free, sensitive, and rapid technique for extracting and concentrating volatile analytes from a sample matrix. researchgate.netmdpi.com

Table 1: Selected Volatile Compounds in Agarwood Oil Identified by GC-MS

| Compound | Relative Percentage in Sample A | Relative Percentage in Sample B |

| 4-phenyl-2-butanone | 0.7% | 2.7% |

| α-guaiene | 0.3% | 0.6% |

| 10-epi-γ-eudesmol | 7.6% | 7.1% |

| β-dihydroagarofuran | 0.5% | 1.3% |

This table presents illustrative data based on findings from chemometric studies of agarwood oils. frim.gov.my The percentages can vary significantly based on the origin and quality of the agarwood.

High-Performance Liquid Chromatography (HPLC) coupled with UV/MS for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for the quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. mdpi.comum.edu.mt When coupled with a Ultraviolet (UV) detector, HPLC provides a robust method for quantitative analysis, particularly for compounds with a chromophore that absorbs UV light. um.edu.mt For enhanced specificity and sensitivity, HPLC can be coupled with a Mass Spectrometry (MS) detector. nih.gov

The development of an HPLC-UV or HPLC-MS method for the quantification of this compound would involve several key steps:

Method Development: This includes selecting an appropriate HPLC column (e.g., a reversed-phase C18 column), and optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water/buffer) to achieve good separation of this compound from other components in the sample matrix. mdpi.comekb.eg

Method Validation: To ensure the reliability of the quantitative data, the method must be validated according to established guidelines. mdpi.com This process assesses several parameters.

Table 2: Key Validation Parameters for a Quantitative HPLC Method

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 ekb.eg |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified. um.edu.mtugm.ac.id | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. um.edu.mtugm.ac.id | Signal-to-noise ratio of 10:1 |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often expressed as percent recovery. | Recovery within 80-120% mdpi.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as relative standard deviation (%RSD). | %RSD within an acceptable range (e.g., <15%) |

While various HPLC methods have been developed for compounds in complex matrices like plasma and plant extracts, the specific application and validation for this compound quantification would require dedicated studies. mdpi.com The principles of these validated methods, however, provide a clear framework for establishing a robust quantitative assay for this compound. nih.govugm.ac.id

Application of Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Metabolomics

For the analysis of highly complex mixtures and for comprehensive metabolomics studies, advanced hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. mdpi.comlcms.cz LC-MS/MS offers superior selectivity and sensitivity compared to single-stage MS by performing an additional fragmentation step on selected ions. lcms.cz This allows for the confident identification and quantification of specific analytes even in the presence of a complex background matrix. thermofisher.com

In the context of this compound research, LC-MS/MS is particularly valuable for:

Metabolomics Profiling: Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to identify changes related to a specific state. lcms.cz LC-MS/MS is a primary tool for this, capable of detecting and helping to identify hundreds to thousands of metabolites, including various this compound derivatives, within a single analysis. mdpi.comacs.org

Analysis of Complex Plant Extracts: Natural product extracts contain a vast array of compounds. LC-MS/MS can be used to specifically target and quantify known this compound sesquiterpenoids or to discover new, related structures. acs.org

Trace-Level Quantification: The high sensitivity of LC-MS/MS allows for the detection and quantification of compounds at very low concentrations, which is often necessary in biological and environmental samples.

The data generated from LC-MS-based metabolomics is vast and complex, often requiring sophisticated bioinformatics and statistical tools, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to extract meaningful biological information. nih.govmdpi.com

Standardization and Quality Control Methodologies for this compound Research Materials

The standardization and quality control of research materials containing this compound are essential to ensure the consistency, authenticity, and reliability of scientific findings. ikm.org.my This is especially critical for materials derived from natural sources like agarwood, where the chemical composition can vary significantly depending on the species, geographical origin, and processing methods. nih.govrsc.org

This compound and its related sesquiterpenes are considered characteristic chemical markers for certain types of agarwood. ikm.org.myrsc.org Therefore, the development of standardized analytical methods to quantify these compounds is a key aspect of quality control. rsc.org

Key aspects of standardization and quality control include:

Quantification of Marker Compounds: this compound can serve as a quantitative marker. A minimum content level of this and other key compounds could be established as a quality criterion.

Development of Standard Operating Procedures (SOPs): SOPs for sample collection, preparation, and analysis are crucial to minimize variability and ensure that results are comparable across different laboratories and studies.

Use of Certified Reference Materials: A well-characterized batch of this compound or a standardized plant extract can be used as a reference material for the calibration of analytical instruments and for the validation of analytical methods.

By implementing these methodologies, researchers can ensure the quality and consistency of the materials they use, leading to more reproducible and reliable research outcomes. ijapr.in

Ecological Roles and Biotechnological Research Applications

Role of Dihydroagarofuran in Plant Defense Mechanisms and Stress Response

Plants, being sessile organisms, have evolved sophisticated defense systems that rely heavily on the production of chemical compounds to fend off threats. this compound, a type of sesquiterpenoid, is an integral part of this chemical arsenal, particularly in species belonging to the Thymelaeaceae and Celastraceae families. nih.govnih.gov

The production of secondary metabolites like this compound is a key plant strategy for protection against herbivores, pathogens, and various environmental or abiotic stresses. interesjournals.orgnih.govnih.gov These compounds can act as deterrents, making the plant unpalatable or toxic to herbivores. interesjournals.org For instance, some this compound-type sesquiterpenes from the Maytenus genus have demonstrated insecticidal activity by inducing mitochondrial dysfunction and the generation of reactive oxygen species in insects. mdpi.com This defensive role is crucial for the plant's survival and reproductive success. nih.gov